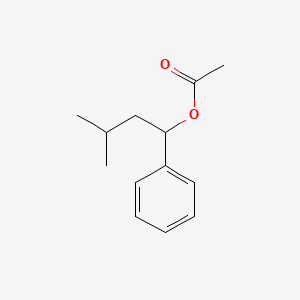
Methyl 2-benzyl-1,3-dioxolane-2-propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-benzyl-1,3-dioxolane-2-propionate is an organic compound with the molecular formula C13H16O4. It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms. This compound is known for its applications in various fields, including chemical synthesis and the fragrance industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of methyl 2-benzyl-1,3-dioxolane-2-propionate typically involves a multi-step synthetic process:
Epoxidation Reaction: Styrene is reacted with hydrogen peroxide to generate 2-phenyl-2-propanol.
Condensation Reaction: 2-phenyl-2-propanol reacts with formaldehyde to form 1-phenyl-2-propanol acetal.
Cyclization Reaction: The acetal undergoes cyclization in the presence of an acid to yield 2-benzyl-2-methyl-1,3-dioxolane.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-benzyl-1,3-dioxolane-2-propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 2-benzyl-1,3-dioxolane-2-propionate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the fragrance industry due to its pleasant smell.
Wirkmechanismus
The mechanism of action of methyl 2-benzyl-1,3-dioxolane-2-propionate involves its interaction with specific molecular targets and pathways. The compound can undergo acetalization reactions, where aldehydes react with diols to form cyclic acetals . This process is catalyzed by acids and involves the formation of a stable five-membered ring structure .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-benzyl-1,3-dioxolane-2-propionate can be compared with other similar compounds, such as:
2-Benzyl-2-methyl-1,3-dioxolane: Similar in structure but lacks the propionate group.
1,3-Dioxolane, 2-(phenylmethyl): Another derivative of dioxolane with a different substitution pattern.
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Eigenschaften
CAS-Nummer |
68084-00-4 |
|---|---|
Molekularformel |
C14H18O4 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
methyl 3-(2-benzyl-1,3-dioxolan-2-yl)propanoate |
InChI |
InChI=1S/C14H18O4/c1-16-13(15)7-8-14(17-9-10-18-14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
InChI-Schlüssel |
BQGGHVZNRMUBRQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1(OCCO1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



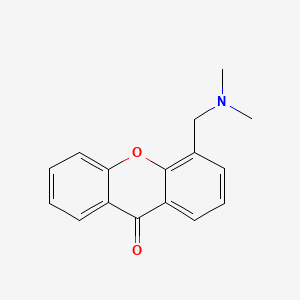
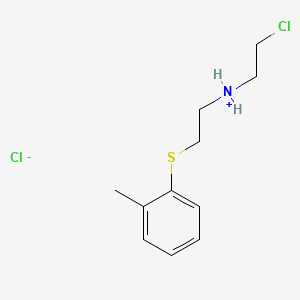
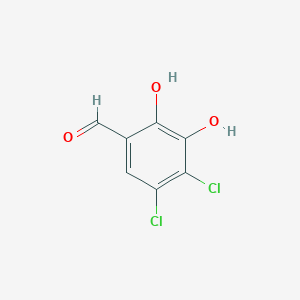
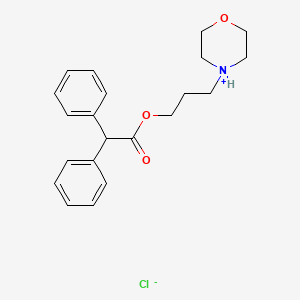

![tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate](/img/structure/B13787101.png)

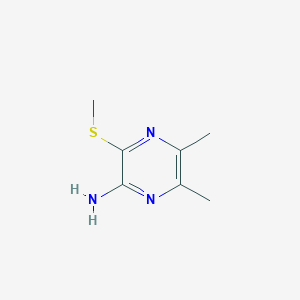
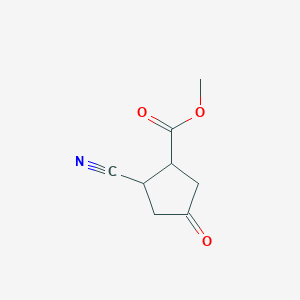
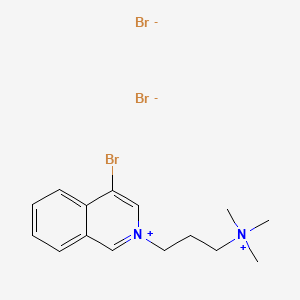
![1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13787135.png)

